molecular formula C9H12ClNO2 B556280 N-Benzylglycine hydrochloride CAS No. 7689-50-1

N-Benzylglycine hydrochloride

Cat. No.: B556280
CAS No.: 7689-50-1
M. Wt: 201.65 g/mol
InChI Key: BUZJPENZWLUHJD-UHFFFAOYSA-N
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Description

N-Benzylglycine hydrochloride is an organic compound with the chemical formula C₉H₁₂ClNO₂. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis, particularly as an amino acid protecting group to prevent unwanted reactions during the synthesis process .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylglycine hydrochloride can be synthesized through a benzylation reaction. The process involves reacting glycine with benzyl bromide or benzylated alcohol. Initially, N-Benzylglycine is formed, which is then reacted with hydrochloric acid to produce this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: N-Benzylglycine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Benzylglycine Ethyl Ester Hydrochloride
  • Glycine Benzyl Ester Hydrochloride
  • Glycine tert-Butyl Ester Hydrochloride

Comparison: N-Benzylglycine hydrochloride is unique due to its specific use as a protecting group in peptide synthesis. Compared to similar compounds, it offers better stability and solubility in water, making it more suitable for certain synthetic applications .

Properties

IUPAC Name

2-(benzylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJPENZWLUHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373450
Record name N-Benzylglycine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-50-1
Record name 7689-50-1
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Record name N-Benzylglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylglycine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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